4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Overview
Description
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of the aromatic ring followed by selective fluorination and difluoromethylation . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-(Difluoromethyl)-1-fluoro-2-aminobenzene.
Substitution: 4-(Difluoromethyl)-1-substituted-2-nitrobenzene.
Oxidation: 4-(Carboxydifluoromethyl)-1-fluoro-2-nitrobenzene.
Scientific Research Applications
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-1-fluoro-2-nitrobenzene
- 4-(Difluoromethyl)-1-chloro-2-nitrobenzene
- 4-(Difluoromethyl)-1-fluoro-2-aminobenzene
Comparison: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the aromatic ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIQVYGOJQOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606564 | |
Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61324-89-8 | |
Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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